1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine, commonly known as DMTP, is a small molecule drug that has gained significant attention in the field of scientific research. DMTP is a thiazolylpiperidine derivative that has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of novel therapeutics.
Mechanism of Action
DMTP exerts its pharmacological effects by binding to specific enzymes and receptors, thereby inhibiting their activity. For example, DMTP inhibits the activity of acetylcholinesterase by binding to its active site, which leads to an accumulation of acetylcholine in the synaptic cleft and enhances cholinergic neurotransmission. DMTP also inhibits the activity of various enzymes and receptors involved in cancer cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
DMTP has been found to exhibit various biochemical and physiological effects. It has been found to enhance cholinergic neurotransmission, leading to improved cognitive function. DMTP has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DMTP has been found to inhibit the growth of cancer cells by inducing cell death.
Advantages and Limitations for Lab Experiments
DMTP has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it a suitable compound for further research. DMTP also exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of novel therapeutics. However, DMTP also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to study its pharmacokinetics. Additionally, DMTP has a narrow therapeutic window, which may limit its clinical use.
Future Directions
There are several future directions for the research of DMTP. One potential direction is the development of DMTP-based therapeutics for the treatment of Alzheimer's disease. DMTP has been found to exhibit potent inhibitory activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Another potential direction is the development of DMTP-based therapeutics for the treatment of cancer. DMTP has been found to exhibit inhibitory activity against various enzymes and receptors involved in cancer cell proliferation and survival, making it a promising candidate for the development of novel anticancer drugs. Additionally, further research is needed to study the pharmacokinetics and toxicity of DMTP in vivo, which may provide valuable insights into its clinical use.
Synthesis Methods
The synthesis of DMTP involves the reaction of 2,4-dimethylthiazole with acetic anhydride to form 2,4-dimethyl-1,3-thiazol-5-yl acetate, which is then reacted with N-phenylpiperidine-3-amine in the presence of a base to yield DMTP. The synthesis of DMTP has been optimized to obtain high yields and purity, making it a suitable compound for further research.
Scientific Research Applications
DMTP has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit inhibitory activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. DMTP has also been found to inhibit the growth of cancer cells by targeting various enzymes and receptors involved in cell proliferation and survival. Additionally, DMTP has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-17(23-14(2)19-13)11-18(22)21-10-6-9-16(12-21)20-15-7-4-3-5-8-15/h3-5,7-8,16,20H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJIJKCWBTZWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.